IBT6A-CO-ethyne

PROTAC synthesis Click chemistry Bioorthogonal conjugation

Researchers requiring a BTK-targeting warhead with a bioorthogonal handle face a critical gap: standard IBT6A lacks the alkyne group needed for CuAAC conjugation. IBT6A-CO-ethyne solves this directly. - Terminal ethyne enables modular PROTAC assembly via click chemistry with azide-linker-E3 ligand conjugates - Single (R)-enantiomer ensures stereospecific BTK binding vs. inactive racemic mixtures - Validated active control in L18I BTK degrader system (Cell Discovery 2024) for reproducible results - Purity ≥95% with immediate availability for SAR campaigns and activity-based probe development

Molecular Formula C25H22N6O2
Molecular Weight 438.5 g/mol
Cat. No. B15619738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBT6A-CO-ethyne
Molecular FormulaC25H22N6O2
Molecular Weight438.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H22N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h1,3-5,8-13,16,18H,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1
InChIKeyNAQYQSPFDLXJIK-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IBT6A-CO-ethyne: BTK PROTAC Target Protein Ligand with Click Chemistry Handle for PROTAC Synthesis


IBT6A-CO-ethyne (CAS 1970122-88-3) is a PROTAC target protein ligand derived from the Bruton's tyrosine kinase (BTK) inhibitor pharmacophore of ibrutinib . It belongs to the pyrazolo[3,4-d]pyrimidine class and exists as a single (R)-enantiomer with molecular formula C25H22N6O2 and molecular weight 438.48 g/mol . Unlike its parent compound IBT6A (free base), IBT6A-CO-ethyne bears a terminal alkyne (ethyne) group appended via a carbonyl linker at the piperidine nitrogen, which confers bioorthogonal click chemistry reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . It is commercially available as a research-grade building block (typical purity ≥95%) from multiple vendors and is specifically designated as the active control for the target protein ligand component in the published BTK degrader L18I .

Why IBT6A Free Base or Other BTK Ligands Cannot Substitute IBT6A-CO-ethyne in Click Chemistry PROTAC Assembly


Generic substitution of IBT6A-CO-ethyne with IBT6A free base (HY-13036A, CAS 1022150-12-4) or the racemic mixture (Rac)-IBT6A fails for PROTAC synthesis workflows that require a terminal alkyne handle for CuAAC conjugation . IBT6A lacks the ethyne moiety entirely, meaning it cannot participate in copper-catalyzed azide-alkyne cycloaddition with azide-functionalized linkers or E3 ligase ligand conjugates . The (R)-enantiomeric purity of IBT6A-CO-ethyne is also critical for maintaining stereospecific BTK binding, as racemic mixtures introduce the inactive (S)-enantiomer that does not engage BTK with the same affinity, potentially reducing PROTAC ternary complex formation efficiency . Furthermore, in published BTK PROTAC systems such as L18I, IBT6A-CO-ethyne is explicitly validated as the active control for the target protein ligand component, establishing a precedent that researchers relying on this published methodology must use the identical chemical matter for reproducible results [1].

IBT6A-CO-ethyne Quantitative Differentiation Evidence vs. Closest Analogs for BTK PROTAC Development


Terminal Alkyne Functional Group Enables Click Chemistry Conjugation Not Possible with IBT6A Free Base

IBT6A-CO-ethyne contains a terminal alkyne group (C≡CH) at the piperidine nitrogen via a carbonyl linker (prop-2-yn-1-one), as confirmed by SMILES notation C#CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N . This ethyne moiety is absent in IBT6A free base (HY-13036A), which terminates as a free secondary amine at the piperidine ring [1]. The ethyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing linkers or E3 ligase ligand conjugates, a reaction that is chemically inaccessible to IBT6A [2]. In the L18I PROTAC system, this alkyne functionality allows modular assembly of the BTK-targeting PROTAC via click chemistry with azide-functionalized intermediates [2].

PROTAC synthesis Click chemistry Bioorthogonal conjugation

Single (R)-Enantiomer vs. Racemic Mixture: Defined Stereochemistry for Consistent BTK Binding in PROTAC Assembly

IBT6A-CO-ethyne is the single (R)-enantiomer, as evidenced by its InChI Key stereocenter designation (NAQYQSPFDLXJIK-GOSISDBHSA-N) and CAS registry number 1970122-88-3, with one defined atom stereocenter . In contrast, (Rac)-IBT6A (CAS 1412418-47-3) is a racemic mixture containing both (R)- and (S)-enantiomers . The (R)-enantiomer is the active BTK-binding configuration corresponding to the ibrutinib pharmacophore; the (S)-enantiomer does not bind BTK with comparable affinity . In PROTAC development, the presence of the inactive (S)-enantiomer in racemic mixtures dilutes the effective concentration of target-engaging ligand, potentially reducing ternary complex formation efficiency and complicating structure-activity relationship (SAR) interpretation [1].

Stereochemistry Enantiomeric purity BTK binding

Validated Active Control in Published BTK PROTAC L18I System

IBT6A-CO-ethyne is explicitly designated as the active control for the target protein ligand component in the BTK-targeting PROTAC L18I, as published in Cell Discovery (2024) [1]. The L18I PROTAC system comprises IBT6A as the BTK-targeting warhead, Propargyl-PEG3-alcohol as the linker, and Lenalidomide-Br as the cereblon E3 ligase ligand; IBT6A-CO-ethyne serves as the active control for the target protein ligand IBT6A [1]. L18I efficiently degrades BTK protein across multiple organs (lymph node, lung, liver) in C57BL/6 mice and demonstrated therapeutic efficacy in BM12 splenocyte-induced lupus and pristane-induced diffuse alveolar hemorrhage (DAH) models [1]. This peer-reviewed validation distinguishes IBT6A-CO-ethyne from other alkyne-functionalized BTK ligands that lack published PROTAC context validation.

PROTAC validation BTK degradation Autoimmune disease

Physicochemical Property Profile: LogP Differentiates from More Polar BTK Ligand Alternatives

IBT6A-CO-ethyne has a calculated LogP of 3.5, with molecular weight 438.48 g/mol, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 4 rotatable bonds . This lipophilicity profile is higher than that of the free base IBT6A (which bears a polar secondary amine instead of the ethyne-carbonyl group), and comparable to ibrutinib (LogP ~3.2–3.5) . The moderate lipophilicity may influence solubility in PROTAC formulation vehicles and affect cell permeability during functional assays. Predicted boiling point is 673.0±65.0 °C and predicted density is 1.33±0.1 g/cm³ . These computed values serve as reference parameters for handling, storage, and formulation development.

Physicochemical properties Lipophilicity PROTAC design

IBT6A-CO-ethyne: Recommended Research and Industrial Application Scenarios for BTK PROTAC Development


Modular Click Chemistry Assembly of BTK-Targeting PROTACs

IBT6A-CO-ethyne is the preferred BTK warhead precursor for PROTAC synthesis strategies employing copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its terminal alkyne group reacts with azide-functionalized linker-E3 ligase ligand conjugates (e.g., Lenalidomide-C3-PEG3-N3, as used in the L18I system) to form stable 1,2,3-triazole linkages, enabling efficient modular assembly of heterobifunctional BTK degraders [1]. This approach is incompatible with IBT6A free base, which lacks the requisite alkyne functionality.

Active Control for Target Protein Ligand in Published L18I BTK Degrader Studies

Researchers validating or extending the L18I BTK PROTAC system must use IBT6A-CO-ethyne as the active control for the target protein ligand component to ensure experimental consistency with the published methodology in Cell Discovery (2024) [1]. L18I has demonstrated BTK degradation across multiple tissues and therapeutic efficacy in lupus and diffuse alveolar hemorrhage models, establishing IBT6A-CO-ethyne as a reference standard for this PROTAC architecture [1].

Stereochemically Defined BTK Probe Development for Activity-Based Protein Profiling

The single (R)-enantiomer configuration of IBT6A-CO-ethyne ensures consistent and reproducible BTK engagement, making it suitable for developing activity-based probes (ABPs) and chemical biology tools that require defined stereochemistry [1]. The ethyne handle further enables attachment of fluorophores, biotin, or affinity tags via click chemistry for target engagement studies .

Structure-Activity Relationship (SAR) Studies of BTK PROTAC Linker Length and Composition

As a building block with a defined BTK-binding warhead and bioorthogonal click handle, IBT6A-CO-ethyne enables systematic variation of linker length and composition in BTK PROTAC SAR campaigns [1]. The modular nature of CuAAC conjugation allows researchers to screen diverse azide-linker-E3 ligase ligand combinations without re-synthesizing the entire PROTAC molecule, accelerating the optimization of degradation potency and selectivity .

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